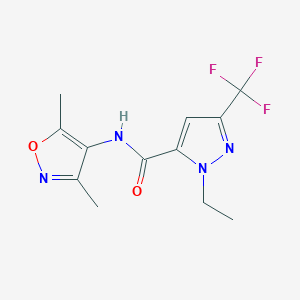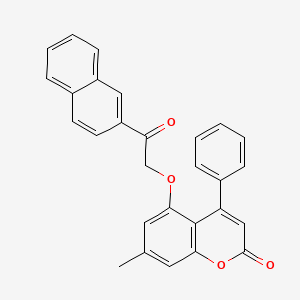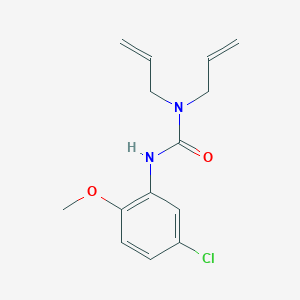![molecular formula C23H19ClN2O2S B4663036 5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one](/img/structure/B4663036.png)
5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one
Übersicht
Beschreibung
The compound “5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7),4-trien-3-one” is a complex organic molecule that features a variety of functional groups, including a chlorophenyl group, a hydroxyphenyl group, and a diazatricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one” can be approached through multiple synthetic routes. One possible method involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the 2-chlorophenyl intermediate.
Hydroxyphenyl Group Introduction: The intermediate is then reacted with a phenol derivative under basic conditions to introduce the hydroxyphenyl group.
Cyclization and Diazatricyclic Formation: The resulting compound undergoes cyclization reactions, possibly involving sulfur and nitrogen-containing reagents, to form the diazatricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of “5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-{5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one: shares similarities with other diazatricyclic compounds, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature may confer distinct reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
2-[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c24-17-7-3-1-5-14(17)11-13-9-10-18(27)16(12-13)21-25-22(28)20-15-6-2-4-8-19(15)29-23(20)26-21/h1,3,5,7,9-10,12,27H,2,4,6,8,11H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAKNIQBFCOIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=C(C=CC(=C4)CC5=CC=CC=C5Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4662956.png)
![6-nitro-2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4662957.png)
![13-(difluoromethyl)-11-methyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B4662962.png)
![ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE](/img/structure/B4662973.png)
![(2E)-3-[(4-bromophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4662979.png)
![5-(5-ethylthiophen-2-yl)-N-(3-methoxypropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4662984.png)
![(2E)-2-(4-chlorophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4662998.png)
![ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B4663006.png)


![1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4663013.png)

![N-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N'-(1-NAPHTHYL)UREA](/img/structure/B4663044.png)
![1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4663051.png)
